(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide A potent and selective inhibitor of the anandamide membrane transporter (AMT) with IC50 values of 4-11 μM. Displays negligible agonist activity at the hVR1 receptor and very weak action at CB1 and CB2 receptors. Ki values are > 5-10 μM at CB1 and CB2. Active in vivo. 
Brand Name: Vulcanchem
CAS No.: 313998-81-1
VCID: VC0004351
InChI: InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7-,11-10-,14-13-,17-16-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
Molecular Formula: C27H39NO2
Molecular Weight: 409.6 g/mol

(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide

CAS No.: 313998-81-1

Inhibitors

VCID: VC0004351

Molecular Formula: C27H39NO2

Molecular Weight: 409.6 g/mol

(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide - 313998-81-1

CAS No. 313998-81-1
Product Name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7-,11-10-,14-13-,17-16-
Standard InChIKey WUZWFRWVRHLXHZ-ZKWNWVNESA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=C(C=C(C=C1)O)C
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
Appearance Assay:>98%A solution in ethanol
Description A potent and selective inhibitor of the anandamide membrane transporter (AMT) with IC50 values of 4-11 μM. Displays negligible agonist activity at the hVR1 receptor and very weak action at CB1 and CB2 receptors. Ki values are > 5-10 μM at CB1 and CB2. Active in vivo. 
Synonyms (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
PubChem Compound 9887748
Last Modified Nov 11 2021
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